Cas no 15940-63-3 (3-amino-1-(2-methylphenyl)urea)
3-amino-1-(2-methylphenyl)urea Chemical and Physical Properties
Names and Identifiers
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- Hydrazinecarboxamide,N-(2-methylphenyl)-
- 4-(2-methylphenyl)semicarbazide
- 4-(2-methyl-phenyl)-semicarbazide
- 4-o-Tolyloxy-buttersaeure
- 4-o-tolyloxy-butyric acid
- 4-o-Tolyl-semicarbazid
- 4-o-Tolyl-semicarbazid, Hydrochlorid
- 4-o-tolyl-semicarbazide
- AC1LV0BT
- AC1Q2GE7
- CTK4F3402
- N-(2-methylphenyl)hydrazinecarboxamide
- o-Toluidinoformyl-hydrazin
- SBB015479
- STK917769
- SureCN8752667
- 1-amino-3-(2-methylphenyl)urea
- AB01328832-02
- 15940-63-3
- EN300-37515
- 3-amino-1-(2-methylphenyl)urea
- SCHEMBL5475011
- NSC97209
- CS-0247861
- MFCD00152881
- AKOS009313210
- NSC-97209
- NCGC00333444-01
- Z381337818
- 4-o-Tolylsemicarbazid
- DTXSID20936094
- N-(2-Methylphenyl)hydrazinecarboximidic acid
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- MDL: MFCD00152881
- Inchi: 1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
- InChI Key: RJMFXEVQIRODDO-UHFFFAOYSA-N
- SMILES: O=C(NN)NC1C=CC=CC=1C
Computed Properties
- Exact Mass: 165.09033
- Monoisotopic Mass: 165.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 67.15
- LogP: 2.15440
3-amino-1-(2-methylphenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A620065-25mg |
3-amino-1-(2-methylphenyl)urea |
15940-63-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620065-50mg |
3-amino-1-(2-methylphenyl)urea |
15940-63-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A620065-250mg |
3-amino-1-(2-methylphenyl)urea |
15940-63-3 | 250mg |
$ 275.00 | 2022-06-07 | ||
| abcr | AB251042-1 g |
4-(2-Methyl-phenyl)-semicarbazide; . |
15940-63-3 | 1 g |
€517.00 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318531-50mg |
3-Amino-1-(2-methylphenyl)urea |
15940-63-3 | 95% | 50mg |
¥1728 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318531-100mg |
3-Amino-1-(2-methylphenyl)urea |
15940-63-3 | 95% | 100mg |
¥2086 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318531-250mg |
3-Amino-1-(2-methylphenyl)urea |
15940-63-3 | 95% | 250mg |
¥2923 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318531-500mg |
3-Amino-1-(2-methylphenyl)urea |
15940-63-3 | 95% | 500mg |
¥4708 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318531-1g |
3-Amino-1-(2-methylphenyl)urea |
15940-63-3 | 95% | 1g |
¥6782 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318531-2.5g |
3-Amino-1-(2-methylphenyl)urea |
15940-63-3 | 95% | 2.5g |
¥14367 | 2023-04-15 |
3-amino-1-(2-methylphenyl)urea Suppliers
3-amino-1-(2-methylphenyl)urea Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-amino-1-(2-methylphenyl)urea
Research Brief on 3-amino-1-(2-methylphenyl)urea (CAS: 15940-63-3): Recent Advances and Applications
3-amino-1-(2-methylphenyl)urea (CAS: 15940-63-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs. This research brief consolidates the latest findings on this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
A recent study published in the Journal of Medicinal Chemistry investigated the role of 3-amino-1-(2-methylphenyl)urea as a scaffold for designing selective kinase inhibitors. The research demonstrated that modifications to the urea moiety could enhance binding affinity to specific kinase targets, such as EGFR and VEGFR, which are critical in cancer therapy. The compound's ability to form hydrogen bonds with key amino acid residues in the kinase active site was identified as a major factor contributing to its inhibitory activity.
In addition to its applications in oncology, 3-amino-1-(2-methylphenyl)urea has shown promise in the development of anti-inflammatory agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent inhibition of COX-2, an enzyme implicated in inflammatory processes. The researchers synthesized a series of analogs and evaluated their COX-2 selectivity, identifying several candidates with improved efficacy and reduced gastrointestinal toxicity compared to traditional NSAIDs.
The pharmacokinetic properties of 3-amino-1-(2-methylphenyl)urea and its derivatives have also been a focus of recent research. A preclinical study published in European Journal of Pharmaceutical Sciences investigated the compound's metabolic stability and bioavailability. The results indicated that while the parent compound exhibits moderate metabolic stability, strategic modifications to its structure could enhance its pharmacokinetic profile, making it more suitable for oral administration.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 3-amino-1-(2-methylphenyl)urea. A 2022 paper in Organic Process Research & Development described a novel catalytic method for its synthesis, utilizing palladium-catalyzed coupling reactions to improve yield and purity. This methodological innovation has significant implications for scaling up production while maintaining cost-effectiveness.
Looking forward, the versatility of 3-amino-1-(2-methylphenyl)urea as a building block for drug discovery continues to attract research attention. Its potential applications extend beyond kinase inhibitors and anti-inflammatory agents to include antimicrobial and antiviral therapies. Ongoing studies are exploring its incorporation into hybrid molecules designed to target multiple disease pathways simultaneously, representing an exciting frontier in polypharmacology.
In conclusion, recent research on 3-amino-1-(2-methylphenyl)urea (CAS: 15940-63-3) underscores its importance as a versatile scaffold in medicinal chemistry. The compound's demonstrated biological activities, coupled with advances in its synthetic accessibility, position it as a valuable tool for developing next-generation therapeutics. Further optimization of its derivatives and detailed mechanistic studies will be crucial for translating these findings into clinical applications.
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